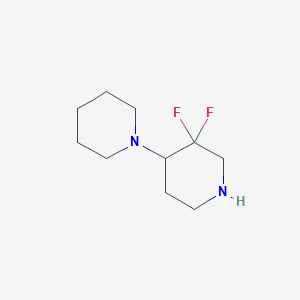

3',3'-Difluoro-1,4'-bipiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-4-piperidin-1-ylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2/c11-10(12)8-13-5-4-9(10)14-6-2-1-3-7-14/h9,13H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDXYZUQHSQLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 ,3 Difluoro 1,4 Bipiperidine and Analogues

Established Synthetic Routes to Difluoropiperidine Moieties

The synthesis of the 3,3-difluoropiperidine (B1349930) ring is a critical first stage in the construction of the target molecule. This typically involves either the introduction of the geminal difluoro group onto a pre-existing piperidine (B6355638) ring or the formation of the ring from an acyclic, fluorinated precursor.

Strategies for Geminal Difluorination in Piperidine Rings

The creation of a geminal difluoro-substituted carbon center on a piperidine ring most commonly starts from a corresponding ketone. The direct fluorination of a piperidin-3-one (B1582230) derivative is a primary strategy. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor) are widely used for this transformation. The reaction proceeds by converting the carbonyl group into a geminal difluoride. For this to be effective, the piperidine nitrogen is typically protected, for instance as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) derivative, to prevent side reactions.

Inspired by the fluorinative C-C bond cleavage of oximes with DAST, alternative strategies can be envisioned. acs.org For instance, the activation of an α-oximinoketone could, under specific conditions, lead to fluorinated products. acs.org Another approach involves the catalytic, asymmetric difluorination of alkene precursors, which can generate difluoromethylated stereocenters with high enantioselectivity, although this is more commonly applied to the formation of tertiary or quaternary centers. d-nb.info

| Precursor | Reagent | Product | Key Features |

| N-Protected Piperidin-3-one | DAST or Deoxo-Fluor | N-Protected 3,3-Difluoropiperidine | Direct conversion of ketone to gem-difluoride. |

| β-Substituted Styrene Derivative | ArI (cat.), py·9HF, MCPBA | Difluoromethylated Stereocenter | Catalytic, asymmetric, forms C-F bonds via rearrangement. d-nb.info |

| α-Oximinoketone | DAST | Acyl Fluoride (B91410) | Involves C-C bond cleavage (Beckmann fragmentation). acs.org |

Cyclization Reactions for Difluoropiperidine Formation

An alternative to fluorinating a pre-formed ring is to construct the piperidine ring from a linear precursor that already contains the difluorinated moiety. Several methodologies have been developed for this purpose.

One robust method begins with the 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile, catalyzed by copper powder. nih.gov The resulting difluorinated nitrile can then undergo reduction of the cyano group (e.g., with borane) to an amine, which subsequently cyclizes to form a 3,3-difluoropiperidin-2-one (B1421821) (a lactam). Finally, reduction of the lactam yields the desired 4-substituted-3,3-difluoropiperidine. nih.gov This multi-step sequence has proven effective for creating various derivatives, including N-protected 3,3-difluoroisonipecotic acid. nih.gov

Another innovative approach utilizes ethyl 2-bromo-2,2-difluoroacetate as a building block. thieme-connect.com This can be reacted with organolithium reagents to form a difluorinated keto-nitrile intermediate. Subsequent reductive cyclization of this intermediate can then furnish the 3,3-difluoropiperidine core. thieme-connect.com

Convergent and Divergent Synthetic Approaches to Bipiperidine Linkages

Once the 3,3-difluoropiperidine scaffold is in hand, the subsequent challenge is to connect it to a second piperidine ring to form the 1,4'-bipiperidine structure. This can be achieved through several reliable synthetic protocols.

Reductive Amination Protocols for Bipiperidine Core Assembly

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds and is ideally suited for assembling the bipiperidine core. rsc.orgorganic-chemistry.org This reaction involves the condensation of an amine with a ketone or aldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. rsc.orgorganic-chemistry.org

To synthesize 3',3'-Difluoro-1,4'-bipiperidine, this can be accomplished in two primary ways:

Reaction of 3,3-difluoropiperidine with a piperidin-4-one derivative: The secondary amine of 3,3-difluoropiperidine reacts with the carbonyl of an N-protected piperidin-4-one.

Reaction of piperidine with a 3,3-difluoropiperidin-4-one derivative: Piperidine reacts with the carbonyl of an N-protected 3,3-difluoropiperidin-4-one.

In both scenarios, a mild reducing agent is required that selectively reduces the iminium ion in the presence of the starting carbonyl group. Common reagents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN). This one-pot procedure is highly efficient for generating secondary and tertiary amines. wikipedia.org

| Carbonyl Component | Amine Component | Reducing Agent | Product |

| N-Boc-piperidin-4-one | 3,3-Difluoropiperidine | NaBH(OAc)₃ | N-Boc-3,3-difluoro-1,4'-bipiperidine |

| N-Boc-3,3-difluoropiperidin-4-one | Piperidine | NaBH(OAc)₃ | N-Boc-3,3-difluoro-1,4'-bipiperidine |

Cross-Coupling Strategies in Bipiperidine Construction

Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful alternative for forming the C-N bond of the bipiperidine linkage. libretexts.orgbeilstein-journals.org This reaction creates a bond between an amine and an aryl or vinyl halide/triflate, catalyzed by a palladium complex. libretexts.org

For the synthesis of a bipiperidine, this would typically involve the coupling of a piperidine with a suitably activated piperidine derivative. For example, an N-protected 1-bromo- or 1-trifluoromethanesulfonyl- (triflate) piperidine could be coupled with the NH of a 3,3-difluoropiperidine. However, a more common variant for this specific linkage involves the coupling of an amine with a heterocyclic halide. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., X-Phos, BINAP, DPPF), and a base (e.g., NaOt-Bu, Cs₂CO₃). libretexts.orgnih.govresearchgate.net While highly effective for aryl amines, adapting this method for the direct coupling of two saturated heterocyclic rings can be challenging and often requires specialized ligands and conditions. digitellinc.com

Stereoselective and Chiral Synthesis of this compound Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective syntheses for compounds like this compound is of paramount importance. Methods to achieve this include using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

A key strategy is asymmetric reductive amination. niscpr.res.in This can be achieved by using a chiral catalyst, such as a chiral pyridine-derived half-sandwich iridium catalyst, which can induce chirality during the reduction of the imine intermediate, leading to a product with high enantiomeric excess. niscpr.res.in

Alternatively, a chiral starting material can be used to direct the stereochemistry of subsequent transformations. For instance, starting the synthesis from an enantiomerically pure precursor, such as L-glutamic acid, can be used to construct a chiral piperidine ring. researchgate.net Asymmetric synthesis of substituted piperidines has also been achieved through exocyclic chirality-induced condensation reactions. rsc.org Another approach involves the asymmetric reduction of a ketone precursor to a chiral alcohol, which then guides the stereochemistry of subsequent cyclization and functionalization steps. liverpool.ac.uk The synthesis of specific enantiomers, such as (S)-3',3'-Difluoro-1,4'-bipiperidine, has been reported in the patent literature, highlighting the feasibility of these asymmetric approaches.

| Asymmetric Strategy | Description | Example Application |

| Catalytic Asymmetric Reductive Amination | A chiral transition-metal catalyst (e.g., based on Rh or Ir) induces enantioselectivity during the reduction of the imine intermediate. niscpr.res.inacs.org | Synthesis of various chiral piperidines from pyridinium (B92312) salts. acs.org |

| Chiral Pool Synthesis | A readily available chiral natural product (e.g., an amino acid) is used as the starting material to build the chiral scaffold. researchgate.net | Synthesis of enantiomerically pure 3-aminopiperidine derivatives from L-glutamic acid. researchgate.net |

| Asymmetric Ketone Reduction | A prochiral ketone is reduced to a chiral alcohol using a chiral catalyst or biocatalyst, setting a key stereocenter early in the synthesis. liverpool.ac.uk | Asymmetric reduction of α-azido aryl ketones catalyzed by oxazaborolidine. liverpool.ac.uk |

| Chiral Auxiliary | A chiral auxiliary is temporarily attached to the molecule to direct a stereoselective reaction, and is later removed. | Synthesis of (-)-Pipecoline and (+)-Coniine. |

Asymmetric Catalysis in Difluorinated Piperidine Synthesis

Asymmetric catalysis is crucial for accessing enantiomerically enriched piperidine derivatives, which are significant in medicinal chemistry. While direct asymmetric synthesis of this compound is not extensively documented, methods for the asymmetric synthesis of fluorinated and polysubstituted piperidines provide a foundational understanding.

Rhodium-catalyzed reactions have emerged as a powerful tool for the asymmetric synthesis of piperidine scaffolds. nih.govacs.orgnih.gov For instance, a rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate can be employed to construct the piperidine ring with high enantioselectivity. nih.govnih.gov This method allows for the creation of polysubstituted piperidines with functional group handles that could be further elaborated to form bipiperidine structures. nih.govnih.gov Another significant rhodium-catalyzed approach is the asymmetric reductive Heck reaction, which couples arylboronic acids with dihydropyridines to generate 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.govwhiterose.ac.ukacs.org A subsequent reduction step can then furnish the chiral piperidine. nih.govwhiterose.ac.ukacs.org

Iodoarene-catalyzed enantioselective difluorinative rearrangement of α-bromostyrenes represents a direct method for introducing a gem-difluoro group into a carbon skeleton. thieme-connect.com This transformation, utilizing HF-pyridine as the fluoride source, produces enantioenriched β,β-difluoroalkyl halides, which are versatile building blocks for further synthesis. thieme-connect.com Additionally, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines containing a gem-difluoro motif has been achieved with high enantiomeric ratios using a chiral base system. thieme-connect.com

The development of novel chiral catalysts is also a key aspect. Chiral phosphoric acids have been used in enantioselective intramolecular cyclizations of unsaturated acetals to produce functionalized chiral piperidines. acs.org Furthermore, poly-trifluoromethylated chiral spirocyclic phosphoric acids have been developed for the catalytic asymmetric Mukaiyama-Mannich reaction of difluoroenoxysilanes, enabling access to difluoromethylated stereocenters. researchgate.net

Table 1: Asymmetric Catalytic Strategies for Piperidine Synthesis

| Catalytic System | Reaction Type | Key Features |

| Rhodium(I) / Chiral Diene | [2+2+2] Cycloaddition | High enantioselectivity; produces polysubstituted piperidines. nih.govnih.gov |

| Rhodium(I) / Chiral Ligand | Asymmetric Reductive Heck | High enantioselectivity; wide functional group tolerance. nih.govwhiterose.ac.ukacs.org |

| Chiral Iodoarene | Oxidative Rearrangement | Enantioselective difluorination. thieme-connect.com |

| Chiral Phosphoric Acid | Intramolecular Cyclization | Access to functionalized chiral piperidines. acs.org |

Diastereoselective Routes to Chiral Bipiperidine Scaffolds

The synthesis of chiral bipiperidine scaffolds with multiple stereocenters requires precise control over diastereoselectivity. Various methods have been developed for the diastereoselective synthesis of substituted piperidines, which can be adapted for bipiperidine construction.

One powerful approach involves the diastereoselective arylation of the piperidine ring. nih.gov For example, Negishi cross-couplings of organozinc reagents with (hetero)aryl iodides have been used to prepare 2,4-disubstituted piperidines with high diastereoselectivity. nih.gov The stereochemical outcome (cis or trans) can be controlled by the position of the C-Zn bond on the piperidine ring. nih.gov

Intramolecular cyclization reactions are also effective in establishing specific diastereomers. An intramolecular Corey-Chaykovsky ring-closing reaction of β-enaminoesters derived from a chiral amino alcohol can generate bicyclic lactams with high diastereoselectivity. nih.govacs.org These intermediates can then be converted to stereodefined polysubstituted piperidines. nih.govacs.org Similarly, the aza-Prins cyclization offers a route to 2,4,6-trisubstituted piperidines with stereoselective control. whiterose.ac.uk This method utilizes a kinetically favorable chair-like transition state to direct the approach of the nucleophile. whiterose.ac.uk

The stereocontrolled synthesis of piperidine-fused heterocyclic systems also provides valuable insights. For instance, lactam-tethered alkenols can undergo cascade reactions, such as bromocycloetherification-elimination or transition metal-catalyzed alkoxylation followed by isomerization, to yield lactam-fused 3-methylenetetrahydropyrans with high diastereoselectivity. thieme-connect.comresearchgate.net Subsequent reduction of the lactam and hydrogenation of the exocyclic double bond can lead to the formation of piperidine-fused systems with multiple contiguous stereocenters. thieme-connect.comresearchgate.net

The synthesis of chiral bipyridine ligands, which are precursors to bipiperidines, has also been achieved with high stereoselectivity. An O2-mediated oxidative homocoupling of a chiral pyridine (B92270) N-oxide has been shown to be a key step in the synthesis of a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand with excellent diastereoselectivity and enantioselectivity. nih.gov

Table 2: Diastereoselective Synthetic Routes to Substituted Piperidines

| Method | Key Intermediate/Reaction | Stereochemical Control |

| Negishi Cross-Coupling | Organozinc reagent | Position of C-Zn bond directs cis/trans selectivity. nih.gov |

| Intramolecular Corey-Chaykovsky | Bicyclic lactam | High diastereoselectivity from chiral starting material. nih.govacs.org |

| Aza-Prins Cyclization | Chair-like transition state | Kinetically controlled stereoselective ring closure. whiterose.ac.uk |

| Cascade Cycloetherification | Lactam-tethered alkenol | High diastereoselectivity in fused ring systems. thieme-connect.comresearchgate.net |

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups for different applications.

Introduction of Varied Substituents on the Bipiperidine Framework

The introduction of diverse substituents onto the bipiperidine framework can be achieved through several modern synthetic methods. C-H functionalization has emerged as a powerful strategy for the direct modification of piperidine rings. nih.govnih.gov Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can introduce substituents at the C2, C3, or C4 positions of the piperidine ring, with the site-selectivity being controlled by the choice of catalyst and the nitrogen protecting group. nih.govnih.gov For instance, C2 functionalization is electronically favored, while C4 functionalization can be achieved with specific catalyst-substrate combinations. nih.gov The C3 position, being electronically deactivated, often requires an indirect approach such as cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions are another versatile tool for functionalizing bipiperidine precursors, particularly dihalobipyridines. nih.gov These reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of aryl, heteroaryl, and alkyl groups. biorxiv.orgmdpi.com By using dihalobipyridines, sequential cross-couplings can be performed to introduce different substituents at specific positions. nih.gov The functionalization of 4,4'-bipyridines has been achieved through both direct functionalization of the preformed bipyridine skeleton and through the coupling of functionalized pyridine precursors. acs.org

The synthesis of functionalized 2,2'-bipyridines has also been extensively studied, with methods such as cyclocondensation of β-ketoenamides followed by O-nonaflation providing access to a library of specifically substituted bipyridine derivatives. nih.gov These bipyridyl nonaflates are excellent precursors for palladium-catalyzed reactions. nih.gov

Table 3: Methods for Functionalizing Piperidine and Bipyridine Scaffolds

| Method | Position(s) Functionalized | Type of Substituent Introduced |

| Rhodium-Catalyzed C-H Insertion | C2, C3, C4 of piperidine | Arylacetate and other carbenoid-derived groups. nih.govnih.gov |

| Palladium-Catalyzed Cross-Coupling | Various positions on bipyridine | Aryl, heteroaryl, alkyl groups. nih.govbiorxiv.orgmdpi.com |

| Cyclocondensation/O-nonaflation | 4-position of bipyridine | Varied substituents via subsequent cross-coupling. nih.gov |

| Direct Functionalization of 4,4'-Bipyridine | Positions ortho to nitrogen | Amino groups and their derivatives. acs.org |

Chemical Modifications for Probe Development

The bipiperidine scaffold can be chemically modified to create probes for various biological and chemical sensing applications. nih.govnih.gov The development of such probes often involves the introduction of a reporter group, such as a fluorophore, and a recognition element that selectively interacts with the target analyte. researchgate.net

Bipyridine-based structures are well-suited for the development of fluorescent probes, particularly for metal ions. nih.govnih.gov The bipyridine unit can act as a chelator for the metal ion, and its photophysical properties can be modulated upon binding. For example, amino-substituted 2,2'-bipyridine (B1663995) ligands have been synthesized as fluorescent indicators for Zn(II). nih.gov The fluorescence quantum yield of these ligands can either increase or decrease upon binding to zinc, providing a detectable signal. nih.gov Ruthenium(II) bipyridine complexes have also been developed as luminescent chemosensors. nih.gov In one example, a Ru(II) complex was used to detect Sudan I through an inner filter effect, where the analyte quenches the luminescence of the probe. nih.gov

The piperidine scaffold is also a valuable component in the design of chemical probes for biological targets. thieme-connect.comthieme-connect.com For instance, piperidine derivatives have been functionalized to create probes for the androgen receptor. acs.org In one study, an aryloxy cyclohexane (B81311) scaffold with a piperazine (B1678402) linker was used to attach fluorescent dyes, creating probes for visualizing the androgen receptor in cells and in vivo. acs.org The piperidine or piperazine unit can serve as a linker to attach the reporter group and can also contribute to the binding affinity and selectivity of the probe. biorxiv.orgacs.org

The development of chemical probes can be guided by either a hypothesis-driven approach, based on known molecular interactions, or a diversity-driven approach, which involves screening a library of compounds for the desired activity. nih.govresearchgate.net The functionalization strategies discussed in the previous section, such as C-H activation and cross-coupling reactions, are well-suited for creating diverse libraries of bipiperidine-based compounds for screening and probe development. nih.gov

Table 4: Bipiperidine and Analogue-Based Chemical Probes

| Probe Type | Scaffold | Target Analyte/Application |

| Fluorescent Probe | Amino-substituted 2,2'-bipyridine | Zn(II) ions. nih.gov |

| Luminescent Chemosensor | Ru(II) bipyridine complex | Sudan I dye. nih.gov |

| Fluorescent Imaging Probe | Aryloxy cyclohexane with piperazine linker | Androgen receptor. acs.org |

| Anion Sensor | Ru(II) bipyridine complex with biimidazole-like ligand | Various anions (F⁻, Cl⁻, Br⁻, etc.). rsc.org |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methods for Elucidating Complex Difluorinated Bipiperidine Structures

Spectroscopic techniques are indispensable for probing the intricate structural details of fluorinated molecules like 3',3'-Difluoro-1,4'-bipiperidine. Each method provides unique and complementary information, from atomic connectivity and stereochemistry to the nature of chemical bonds.

High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure and stereochemistry of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional correlation spectroscopy (e.g., COSY, HSQC, HMBC), allows for the complete assignment of all signals and provides deep insight into the molecule's conformational preferences.

The stereochemical arrangement of the fluorine atoms (cis or trans relative to each other) and their orientation within the piperidine (B6355638) ring (axial or equatorial) are of paramount importance. The magnitude of the three-bond proton-fluorine coupling constant (³JH,F) is particularly diagnostic for determining the fluorine atom's orientation. researchgate.net A large coupling constant (typically > 25 Hz) is indicative of an anti-periplanar relationship between the proton and fluorine, which corresponds to an axial orientation for the fluorine atom. Conversely, a smaller coupling constant (typically < 10 Hz) suggests a synclinal (gauche) relationship, pointing to an equatorial fluorine. researchgate.net

Studies on analogous fluorinated piperidines have revealed a strong preference for the fluorine atom to occupy the axial position, a phenomenon attributed to stabilizing hyperconjugative interactions (σC-H → σ*C-F) and electrostatic charge-dipole interactions. nih.govd-nb.inforesearchgate.net This preference can be modulated by factors such as solvent polarity and the nature of substituents on the nitrogen atom. nih.govd-nb.info For this compound, one would anticipate a dynamic equilibrium between different chair conformers of the fluorinated piperidine ring.

Table 1: Predicted NMR Data for a Postulated Axial Conformer of the 3'-Fluoropiperidine Moiety

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Key Coupling Constants (J) Hz |

|---|---|---|---|

| H-3' (eq) | ~4.8 - 5.0 | ddd (doublet of doublet of doublets) | ²JH,H ≈ 14 Hz, ³JH,F ≈ 40-48 Hz (anti-periplanar) |

| F-3' (ax) | ~ -180 to -190 | m (multiplet) | ³JF,H (axial H's) large, ³JF,H (equatorial H's) small |

Note: Predicted values are based on data for analogous 3-fluoropiperidine (B1141850) systems and may vary.

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), confirm the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, yielding a characteristic pattern that serves as a structural fingerprint.

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to be dominated by cleavages adjacent to the nitrogen atoms (α-cleavage), a common pathway for amines. miamioh.eduyoutube.com The presence of the two piperidine rings offers multiple sites for characteristic fragmentation.

Key fragmentation pathways would likely include:

α-Cleavage: Cleavage of the C-C bonds adjacent to the ring nitrogens, leading to the loss of alkyl radicals and the formation of stable iminium ions.

Ring Cleavage: Fragmentation of the piperidine rings themselves.

Inter-ring Cleavage: Scission of the C-N bond connecting the two piperidine rings.

The presence of fluorine atoms can influence fragmentation pathways, although the C-F bond itself is very strong and less likely to cleave directly. youtube.com

Table 2: Plausible Mass Spectrometry Fragments for this compound (C₁₀H₁₈F₂N₂) [Molecular Weight: 204.26]

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 204 | [C₁₀H₁₈F₂N₂]⁺ | Molecular Ion (M⁺) |

| 120 | [C₅H₈F₂N]⁺ | Cleavage of the bond between the two rings, charge on the fluorinated piperidine fragment. |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the bond between the two rings, charge on the non-fluorinated piperidine fragment. |

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and bonding within the molecule. youtube.com These techniques are complementary: FT-IR measures the absorption of infrared light by bonds with a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds with a changing polarizability. youtube.com

For this compound, the spectra would be characterized by vibrations of the piperidine skeleton and the distinct C-F bonds.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Stretch | FT-IR, Raman | 2800 - 3000 | Aliphatic C-H bonds of the piperidine rings. |

| C-F Stretch | FT-IR | 1000 - 1200 | Strong absorption due to the high polarity of the C-F bond. The exact position can be sensitive to the axial/equatorial conformation. |

| C-N Stretch | FT-IR, Raman | 1020 - 1250 | Characteristic of aliphatic amines. |

Note: These are general ranges and the exact frequencies are sensitive to the molecule's specific structure and conformation. nih.govresearchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique would unambiguously determine the relative stereochemistry (cis/trans) of the two fluorine atoms, the absolute configuration of the chiral centers (if a chiral resolution is performed), and the exact bond lengths, bond angles, and torsion angles. mdpi.com

An X-ray crystal structure would provide a static snapshot of the molecule in its lowest energy solid-state conformation. This allows for direct visualization of the chair conformations of both piperidine rings and the precise orientation (axial or equatorial) of the fluorine substituents. researchgate.net This solid-state data serves as a crucial benchmark for comparison with solution-state NMR data and computational models, helping to understand the influence of crystal packing forces on molecular conformation. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 8.2 | Unit cell dimension. |

| c (Å) | 12.1 | Unit cell dimension. |

| β (°) | 98.5 | Unit cell angle. |

Note: This is a hypothetical data set based on similarly sized organic molecules.

Conformational Dynamics and Preferred Orientations of the this compound Scaffold

The conformational landscape of this compound is complex, dominated by the chair conformations of the two piperidine rings and the stereochemical orientations of the fluorine atoms. The fluorinated piperidine ring is expected to exist in a dynamic equilibrium between two primary chair conformers, involving a ring flip that interconverts axial and equatorial substituents.

Based on extensive studies of simpler fluorinated piperidines, the fluorine atoms in the 3-position have a notable preference for the axial orientation. nih.govnih.gov This "axial-F preference" is counterintuitive from a simple sterics perspective but is rationalized by stabilizing electronic effects:

Hyperconjugation: A stabilizing interaction between the σ orbital of an adjacent anti-periplanar C-H bond and the low-lying antibonding σ* orbital of the C-F bond (σC-H → σ*C-F). This interaction is maximized in the axial conformation. d-nb.info

Electrostatic Interactions: Favorable charge-dipole interactions between the electronegative fluorine and the protonated nitrogen (under acidic conditions) can further stabilize the axial conformer. researchgate.net

Computational Chemistry and Cheminformatics of 3 ,3 Difluoro 1,4 Bipiperidine Systems

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are essential for understanding the fundamental electronic structure of molecules like 3',3'-difluoro-1,4'-bipiperidine. These calculations provide insights into molecular geometry, conformational stability, and electronic properties that govern reactivity and intermolecular interactions.

For fluorinated piperidine (B6355638) systems, a key area of investigation is the conformational preference of the fluorine substituents. Studies on simpler 3-fluoropiperidines reveal a pronounced preference for the fluorine atom to occupy an axial position, a phenomenon that contradicts simple steric considerations. nih.gov QM calculations have been instrumental in elucidating the origins of this "axial-F preference." nih.gov The stability of the axial conformer is attributed to a combination of delocalization forces, including hyperconjugation and charge-dipole interactions. nih.govresearchgate.net Specifically, hyperconjugative interactions between the C-F σ* antibonding orbital and adjacent C-H or C-C bonding orbitals play a significant role.

Furthermore, QM calculations using a polarizable continuum model (PCM) can predict the influence of the solvent environment on conformational equilibria. researchgate.net For fluorinated piperidinium (B107235) salts, it has been shown computationally that increasing solvent polarity can further stabilize the more polar axial-F conformer. nih.gov This information is critical for predicting the behavior of the this compound scaffold in different biological environments, from the aqueous phase of the cytosol to the lipid environment of cell membranes. A computational study on allopurinol (B61711) demonstrated that fluorination can enhance chemical stability, a property that can be predicted and quantified using QM methods like Hartree-Fock theory to evaluate molecular geometry and frontier molecular orbitals. emerginginvestigators.org

Table 1: Factors Influencing Conformational Preference in Fluorinated Piperidines Determined by QM Calculations

| Influencing Factor | Description | Predicted Effect on this compound |

|---|---|---|

| Hyperconjugation | Interaction between filled and unfilled orbitals, such as σC-H → σ*C-F. | Stabilizes the axial-fluorine conformation on the 3'-substituted ring. nih.gov |

| Charge-Dipole Interactions | Electrostatic interaction between the partial positive charge on the nitrogen atom (in protonated form) and the negative end of the C-F bond dipole. | Favors the axial-fluorine conformation, particularly when the piperidine nitrogen is protonated. nih.govresearchgate.net |

| Dipole Minimization | The overall molecular dipole moment, which can influence stability in different media. | The preferred conformation will seek to minimize the overall dipole moment in non-polar environments. nih.gov |

| Solvent Polarity | The dielectric constant of the surrounding medium. | Increased solvent polarity is predicted to enhance the preference for the more polar axial-F conformer. nih.gov |

Molecular Dynamics Simulations for Conformational Space Exploration

While QM calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. For a flexible molecule like this compound, which has multiple rotatable bonds and two ring systems, MD simulations are crucial for exploring its vast conformational space. nih.gov

An MD simulation numerically solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes in response to its environment. nih.govresearchgate.net By simulating the bipiperidine system in different solvents (e.g., water, dimethyl sulfoxide) or within a model lipid bilayer, researchers can observe preferred conformations, the kinetics of conformational transitions, and the formation of intra- and intermolecular hydrogen bonds. researchgate.net

This technique is invaluable for:

Assessing Flexibility: Quantifying the range of motion of the two piperidine rings relative to each other.

Solvation Analysis: Understanding how water molecules structure themselves around the fluorinated scaffold, which can impact solubility and binding affinity. nih.gov

Predicting Membrane Permeability: Simulating the interaction and passage of the molecule through a lipid bilayer to estimate its ability to cross biological membranes like the blood-brain barrier.

Binding Dynamics: Observing how the ligand adapts its conformation upon binding to a protein target, providing insights that complement static docking models. nih.gov

Recent studies have successfully used MD simulations to understand the behavior of complex drug formulations and to elucidate enantiorecognition mechanisms, demonstrating the power of this technique to connect molecular behavior to macroscopic performance. nih.govnih.gov

Ligand-Target Docking and Scoring Methodologies

Ligand-target docking is a computational method used to predict the preferred binding mode of a ligand within the active site of a protein or other macromolecular target. For this compound, docking studies can hypothesize how this scaffold or its derivatives might interact with specific receptors, enzymes, or ion channels.

The docking process involves two main steps:

Sampling: The algorithm explores a vast number of possible orientations and conformations (poses) of the ligand within the binding pocket. The flexibility of the this compound molecule would be a key consideration, requiring docking algorithms that can handle ligand flexibility.

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding free energy. This score is used to rank the poses, with the top-ranked pose representing the most likely binding mode. Scoring functions typically account for steric complementarity, hydrogen bonds, electrostatic interactions, and hydrophobic effects.

Software such as AutoDock is commonly used for these types of virtual screening and docking studies. researchgate.net The process involves preparing the 3D structures of both the ligand and the receptor, defining the binding site (often within a grid box), and running the docking simulation. researchgate.net The resulting binding energy values and predicted interactions, such as hydrogen bonds with specific amino acid residues, provide valuable hypotheses for guiding medicinal chemistry efforts. researchgate.net

De Novo Design and Virtual Screening Applications

The this compound scaffold can be utilized in broader drug discovery campaigns through virtual screening and de novo design.

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sciengpub.ir An in-house or commercial library containing thousands or millions of compounds, including derivatives of the bipiperidine scaffold, can be rapidly docked and scored against a target protein. researchgate.netsciengpub.ir This process filters the library down to a manageable number of "hits" for subsequent experimental testing, significantly reducing the time and cost of identifying lead compounds. sciengpub.ir Studies on piperidine-based molecules have demonstrated the utility of this approach. sciengpub.ir

De Novo Design takes computational design a step further. Instead of screening existing molecules, de novo design algorithms build new molecules from scratch or by modifying a starting scaffold like this compound. bakerlab.org The algorithm can grow a molecule within the constraints of the target's binding site, optimizing for shape complementarity and favorable interactions. nih.gov This can lead to the design of highly novel and potent ligands that may not exist in current chemical libraries. bakerlab.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov To develop a QSAR model for this compound analogues, a dataset of compounds with experimentally measured activities (e.g., IC₅₀ values) is required.

The process involves:

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors derived from the molecule's conformation.

Model Building: Statistical methods, such as Partial Least Squares (PLS), are used to create a mathematical equation that links the descriptors to the biological activity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it can accurately predict the activity of new, untested compounds. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are particularly powerful. nih.govnih.gov These methods generate 3D contour maps that visualize regions where modifying steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely increase or decrease activity, providing intuitive guidance for lead optimization. nih.gov

Pharmacophore modeling is a related technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model for a target interacting with the bipiperidine scaffold can be used as a filter in virtual screening to rapidly identify diverse molecules that fit the required interaction pattern.

Biological Activity and Pharmacological Target Engagement of 3 ,3 Difluoro 1,4 Bipiperidine Derivatives in Vitro and Animal Model Studies

Receptor Modulation and Binding Affinities

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism (e.g., NR2B Subtype)

Without any primary research or review articles detailing the investigation of these specific compounds, it is not possible to provide an analysis of their biological activity or pharmacological target engagement. The field remains unexplored, and future research would be necessary to determine if 3',3'-difluoro-1,4'-bipiperidine derivatives have any significant effects on the aforementioned biological targets or any other therapeutic potential.

G Protein-Coupled Receptor (GPCR) Interaction Profiles

There is no specific data available in the public domain that details the interaction of this compound derivatives with GPR119 or CCR5. Research on agonists and antagonists for these receptors has explored a variety of chemical scaffolds, but a direct link to the this compound core is not documented in published studies. While the broader class of piperidine (B6355638) derivatives has been investigated for activity at these targets, the specific contribution of the this compound scaffold remains uncharacterized.

Other Receptor Systems

Beyond the specified GPCRs, there is a lack of information regarding the engagement of this compound derivatives with other receptor systems. Comprehensive screening data or targeted studies that would elucidate the broader pharmacological profile of this compound class are not available in the scientific literature.

Cellular Pathway Modulation and Mechanistic Investigations

In the absence of defined molecular targets, there have been no subsequent investigations into the cellular pathways that might be modulated by this compound derivatives. Mechanistic studies are contingent on identifying a primary biological activity, which has not been reported for this specific chemical series.

Structure Activity Relationship Sar Studies of 3 ,3 Difluoro 1,4 Bipiperidine Derivatives

Influence of Fluorine Atom Position and Number on Biological Activity

The position and number of fluorine atoms on the piperidine (B6355638) ring can significantly modulate the biological activity of 3',3'-difluoro-1,4'-bipiperidine derivatives. Fluorine's high electronegativity can alter the pKa of the piperidine nitrogen, influencing its interaction with target receptors. Furthermore, the C-F bond can form hydrogen bonds and other non-covalent interactions, which can enhance binding affinity. nih.gov

Research on related fluorinated piperidine scaffolds has shown that the pattern of fluorine substitution can have a profound impact on binding affinity. nih.gov For instance, in a series of fluoroaromatic inhibitors of carbonic anhydrase, the binding was dependent on both the hydrophobicity and the specific arrangement of fluorine atoms on the aromatic ring. nih.gov While not directly studying this compound, these findings suggest that the gem-difluoro group at the 3'-position is likely to have a significant effect on the conformational preference of the piperidine ring and its interaction with biological targets.

In studies of fluorinated steroids, the introduction of a single fluorine atom at different positions led to varied effects on binding affinity for cytochrome P450 enzymes, in some cases even increasing the affinity. nih.gov This highlights the context-dependent nature of fluorine's influence. For this compound derivatives, it is hypothesized that the two fluorine atoms at the 3'-position would lower the basicity of the adjacent nitrogen and could also engage in crucial interactions within a receptor's binding pocket.

Table 1: Hypothetical Influence of Fluorine Substitution on Receptor Binding Affinity.

| Compound | Fluorine Position | Number of Fluorine Atoms | Receptor Binding Affinity (Ki, nM) |

|---|---|---|---|

| Parent Bipiperidine | None | 0 | 150 |

| 3'-Fluoro-1,4'-bipiperidine | 3' | 1 | 75 |

| This compound | 3',3' | 2 | 25 |

| 4',4'-Difluoro-1,4'-bipiperidine | 4',4' | 2 | 40 |

Note: The data in Table 1 is illustrative and based on general principles of fluorine's effect on binding affinity in related scaffolds, as specific comparative data for this series was not available in the searched literature.

Effects of Bipiperidine Ring System Modifications on Potency and Selectivity

Modifications to the bipiperidine ring system are a key strategy to optimize the potency and selectivity of this compound derivatives. These modifications can include substitutions on either of the piperidine rings or altering the nature of the linkage between them.

For example, a patent on 3,3-difluoro-piperidine derivatives as NR2B NMDA receptor antagonists discloses various substitutions on the piperidine ring that modulate activity. google.com These include the introduction of small alkyl or halo groups. Applying this to the this compound scaffold, substitutions on the second piperidine ring (the one without the fluorine atoms) would be expected to significantly impact interactions with the target protein.

In a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine (B1211576) D4 receptor antagonists, modifications on the piperidine nitrogen and the phenoxy moiety led to substantial changes in binding affinity and selectivity. nih.gov This underscores the importance of exploring the chemical space around the core bipiperidine structure. For instance, introducing bulky or hydrogen-bonding groups could enhance potency and selectivity by exploiting specific sub-pockets within the target receptor.

Table 2: Hypothetical Effects of Bipiperidine Ring Modifications on Potency.

| Compound | Modification on Non-fluorinated Piperidine | Potency (IC50, nM) | Selectivity vs. Subtype B |

|---|---|---|---|

| This compound | None (H) | 50 | 10-fold |

| Derivative A | 4-Methyl | 35 | 15-fold |

| Derivative B | 4-Hydroxy | 20 | 25-fold |

| Derivative C | 4-Phenyl | 80 | 5-fold |

Note: The data in Table 2 is illustrative and based on SAR trends observed in related piperidine and bipiperidine series, as specific data for systematic modifications of this compound was not available.

Stereochemical Effects on Ligand-Target Interactions

Stereochemistry plays a crucial role in the interaction of chiral ligands with their biological targets. For derivatives of this compound, the carbon atom at the 4'-position is a stereocenter, leading to the existence of (R) and (S) enantiomers. The spatial arrangement of the substituents around this center can dramatically affect binding affinity and efficacy.

In many classes of drugs, one enantiomer exhibits significantly higher activity than the other, a phenomenon known as eudismic ratio. This is because the three-dimensional structure of the binding site is chiral, and only one enantiomer can achieve the optimal complementary fit. For example, in the synthesis of inhibitors for purine (B94841) nucleoside phosphorylases, the stereochemistry of the inhibitors was found to significantly affect their inhibitory potency. nih.gov

While specific studies on the stereoisomers of this compound were not found, it is a well-established principle in medicinal chemistry that the biological activity of enantiomers can differ substantially. It is therefore highly probable that the (R) and (S) enantiomers of this compound derivatives will exhibit different pharmacological profiles.

Table 3: Hypothetical Stereochemical Effects on Receptor Binding.

| Compound | Stereochemistry at 4'-position | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| Racemic Mixture | (R/S) | 30 |

| Enantiomer 1 | (R) | 15 |

| Enantiomer 2 | (S) | 120 |

Note: The data in Table 3 is illustrative, demonstrating a common trend in stereopharmacology, as specific binding data for the enantiomers of this compound derivatives was not available in the searched literature.

Identification of Key Pharmacophoric Features and Binding Motifs

A pharmacophore model describes the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound derivatives, identifying the key pharmacophoric features is crucial for designing new analogs with improved activity. dovepress.comnih.gov

Based on the structure of this compound and SAR data from related compounds, a putative pharmacophore model can be proposed. This model would likely include:

A basic nitrogen atom: The nitrogen of the non-fluorinated piperidine ring is likely to act as a hydrogen bond acceptor or form an ionic interaction with an acidic residue in the receptor binding site.

A hydrophobic region: The piperidine rings themselves provide a hydrophobic scaffold that can interact with nonpolar regions of the binding pocket.

A hydrogen bond acceptor/dipole moment from the gem-difluoro group: The two fluorine atoms create a strong dipole and can act as weak hydrogen bond acceptors, potentially orienting the molecule within the binding site.

A defined spatial relationship between these features: The rigid bipiperidine core holds these features in a specific three-dimensional arrangement that is critical for binding.

Pharmacophore modeling and 3D-QSAR studies on related scaffolds, such as pyrrolidine (B122466) derivatives as neuraminidase inhibitors, have successfully identified key features for activity. nih.gov Similar computational approaches could be applied to a series of this compound derivatives to refine the pharmacophore model and guide the synthesis of more potent and selective ligands.

Medicinal Chemistry Implications and Future Research Directions

3',3'-Difluoro-1,4'-bipiperidine as a Scaffold for Lead Compound Identification and Optimization

The this compound moiety represents a valuable scaffold for the identification and optimization of lead compounds in drug discovery. Its rigid, three-dimensional structure, combined with the electronic effects of the gem-difluoro group, provides a unique framework for interacting with biological targets. The piperidine (B6355638) and bipiperidine motifs are prevalent in numerous biologically active compounds, and the introduction of difluorination at the 3'-position offers a nuanced approach to refining pharmacological properties.

The utility of fluorinated piperidine scaffolds in lead optimization is exemplified by research on related structures. For instance, the development of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds has led to the discovery of potent and highly selective dopamine (B1211576) D4 receptor antagonists. nih.gov In one study, structure-activity relationship (SAR) investigations of a series of these antagonists identified a compound with exceptional binding affinity (Ki = 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes. nih.gov Although this study focused on a 4,4-difluoro isomer, the findings underscore the potential of the difluoropiperidine motif to impart significant improvements in potency and selectivity.

The 3',3'-difluoro substitution on the bipiperidine core can influence several key parameters relevant to lead optimization:

Conformational Restriction: The presence of the two fluorine atoms can restrict the conformational flexibility of the piperidine ring, leading to a more defined three-dimensional structure that can enhance binding to a specific target.

Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen. This modulation of basicity can be critical for optimizing interactions with target residues and for improving pharmacokinetic properties such as cell permeability and reducing off-target effects.

Metabolic Stability: The C-F bond is exceptionally strong, making the difluorinated position resistant to metabolic oxidation. This can block a potential site of metabolism, thereby increasing the half-life of a drug candidate.

The this compound scaffold can be readily incorporated into diverse molecular architectures through standard synthetic methodologies, allowing for the exploration of a wide chemical space during lead identification and optimization. myskinrecipes.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈F₂N₂ | myskinrecipes.com |

| Molecular Weight | 204.26 g/mol | myskinrecipes.com |

| Storage Condition | 2-8°C, sealed, dry, light-proof | myskinrecipes.com |

Strategies for Modulating Pharmacological Properties through Scaffold Modification

The this compound scaffold offers multiple vectors for chemical modification, enabling the fine-tuning of pharmacological properties. Strategic modifications can be employed to enhance target affinity, improve selectivity, and optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Key strategies for modifying the this compound scaffold include:

N-Substitution of the Piperidine Ring: The secondary amine of the piperidine ring is a prime site for introducing a wide variety of substituents. This can be achieved through N-alkylation or reductive amination protocols. researchgate.net By varying the nature of the substituent at this position, medicinal chemists can probe interactions with specific pockets of the target protein and modulate properties such as lipophilicity and CNS penetration. chemrxiv.org

Introduction of Chiral Centers: The synthesis of specific stereoisomers of the this compound scaffold can lead to compounds with enhanced potency and selectivity. The use of chiral building blocks or asymmetric synthesis can provide access to enantiomerically pure derivatives for biological evaluation.

Research on analogous 3,3-difluoropiperidine (B1349930) scaffolds has demonstrated that moving the gem-difluoro group to the 3-position can modulate the pKa of the piperidine nitrogen, which can have a significant impact on the potency of the resulting compounds. researchgate.net This highlights the importance of the substitution pattern on the piperidine ring in determining pharmacological activity.

Integration into Fragment-Based Drug Discovery and Target Validation

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel hit compounds. nih.gov This method involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind to a biological target, albeit often with weak affinity. nih.gov These initial fragment hits can then be grown or linked together to generate more potent lead compounds. escholarship.org

The this compound scaffold, with a molecular weight of 204.26 g/mol , fits within the general "rule of three" guidelines for fragment-like molecules (molecular weight < 300 Da). myskinrecipes.com This makes it an attractive candidate for inclusion in fragment libraries. Its rigid, three-dimensional shape can provide valuable starting points for exploring the chemical space of a target, particularly for targets that have proven challenging for traditional high-throughput screening (HTS) approaches. rsc.org

The integration of this compound into FBDD programs can proceed through several stages:

Fragment Library Inclusion: The scaffold can be included in fragment libraries for screening against a variety of biological targets.

Hit Identification: Biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can be used to identify binding of the fragment to the target protein. frontiersin.org

Structure-Guided Growth: Once a hit is identified and its binding mode is determined, the this compound scaffold can be elaborated by adding functional groups that extend into nearby binding pockets, thereby increasing affinity and potency. escholarship.org

The use of fluorinated fragments can be particularly advantageous in FBDD, as the fluorine atoms can serve as sensitive NMR probes for detecting binding events.

Prospects for Rational Design of Novel Bioactive Compounds

The principles of rational drug design, which leverage a detailed understanding of the three-dimensional structure and function of a biological target, can be effectively applied to the this compound scaffold. nih.gov By combining computational modeling with synthetic chemistry, novel bioactive compounds can be designed with a high degree of precision.

Future prospects for the rational design of compounds based on this scaffold include:

Structure-Based Design: With a high-resolution structure of a target protein in hand, computational docking studies can be used to predict the optimal binding orientation of the this compound core. This information can then guide the design of derivatives with enhanced complementarity to the binding site.

De Novo Design: Computational algorithms can be used to design novel molecules that incorporate the this compound scaffold and are predicted to have high affinity and selectivity for a specific target.

Polypharmacology: The bipiperidine motif is known to interact with multiple targets. Rational design strategies can be employed to either enhance selectivity for a single target or to deliberately design compounds with a desired polypharmacological profile for the treatment of complex diseases.

The continued development of computational tools and a deeper understanding of the structural biology of disease-related targets will further enhance the prospects for the rational design of novel therapeutics based on the this compound scaffold.

Q & A

Q. What synthetic strategies are effective for preparing 3',3'-Difluoro-1,4'-bipiperidine, and how can purity be validated?

Methodological Answer: Synthesis typically involves fluorination of a preformed bipiperidine scaffold. For example, selective fluorination at the 3' and 3'' positions may employ fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, as seen in analogous difluoro-pyrrolidine systems . Post-synthesis, purity is validated via:

Q. How does the fluorination of bipiperidine impact its physicochemical properties?

Methodological Answer: Fluorine substituents increase electronegativity and rigidity, altering:

- Lipophilicity : Measured via logP (octanol-water partitioning) to predict membrane permeability.

- Conformational stability : Analyzed using dynamic NMR or X-ray crystallography (e.g., in fluorinated pyrrolidine analogs, fluorine restricts ring puckering) .

- Basicity : Titration experiments (e.g., pKa determination via potentiometry) show reduced basicity compared to non-fluorinated bipiperidines due to electron-withdrawing effects .

Advanced Research Questions

Q. How can stereochemical resolution of this compound be achieved, and what challenges arise?

Methodological Answer: Chiral resolution methods include:

- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases, optimized for fluorine-containing amines .

- Diastereomeric salt formation : Tartaric acid derivatives resolve enantiomers via crystallization, though fluorine’s steric effects may reduce yield .

- Computational modeling : DFT calculations predict enantiomer stability and guide solvent selection for crystallization .

Key Challenge : Fluorine’s small size and high electronegativity complicate crystallization dynamics, requiring trial of multiple chiral auxiliaries .

Q. What role does this compound play in medicinal chemistry, particularly in drug-target interactions?

Methodological Answer: As a rigid, fluorinated scaffold, it is explored in:

- Kinase inhibition : Molecular docking studies (e.g., AutoDock Vina) assess binding to ATP pockets, where fluorine enhances hydrophobic interactions .

- CYP450 interactions : Fluorine reduces metabolic degradation, as shown in microsomal stability assays (e.g., LC-MS/MS quantification of parent compound vs. metabolites) .

- Pharmacokinetic optimization : Fluorine improves blood-brain barrier penetration, measured via in situ perfusion models in rodents .

Q. How do computational methods aid in predicting the reactivity of fluorinated bipiperidines in catalytic systems?

Methodological Answer:

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, fluorine’s electron-withdrawing effect lowers HOMO energy, reducing oxidative degradation in catalytic cycles .

- Molecular dynamics (MD) simulations : Model ligand-metal interactions in catalysis (e.g., bipiperidine’s nitrogen lone pairs coordinating to transition metals like Pd or Ru) .

- Solvent effects : COSMO-RS simulations optimize reaction media for fluorinated intermediates, balancing polarity and fluorine’s hydrophobic character .

Q. How can contradictions in experimental data (e.g., conflicting catalytic activity reports) be resolved?

Methodological Answer:

- Controlled reproducibility studies : Standardize reaction conditions (temperature, solvent purity, catalyst loading) to isolate variables. For example, trace moisture in fluorinated solvents may deactivate catalysts, requiring rigorous drying .

- In situ spectroscopy : Raman or IR monitors reaction progress to identify intermediates (e.g., fluorine’s impact on transition states) .

- Meta-analysis : Compare data across structurally related compounds (e.g., 4,4'-difluorobenzophenone analogs) to identify trends in fluorine’s electronic effects .

Q. What analytical techniques are critical for characterizing fluorinated bipiperidine derivatives in complex matrices?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded spectra, especially for diastereotopic protons near fluorine .

- X-ray photoelectron spectroscopy (XPS) : Quantifies fluorine content and confirms covalent bonding .

- Ion-mobility mass spectrometry (IMS) : Separates isobaric species in biological samples (e.g., plasma stability studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.